N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide
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Description
N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32. The purity is usually 95%.
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Scientific Research Applications
Molecular Probes and Receptor Studies
- Sigma-2 Receptor Probe Development : A study on compounds similar to "N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide" described the synthesis and evaluation of radiolabeled benzamide analogs for sigma-2 receptors, offering potential insights for the development of new molecular probes for neuroreceptor imaging (Xu et al., 2005).
Catalytic Applications and Synthesis
- Rhodium(III)-Catalyzed Chemodivergent Annulations : Research involving N-methoxybenzamides demonstrated chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation, highlighting the utility of similar compounds in facilitating diverse synthetic pathways (Youwei Xu et al., 2018).
Chemical Synthesis and Drug Development
- Synthetic Route Development : A study outlined the development of a practical and scalable synthetic route for a compound with a potent If current channel inhibitor, demonstrating the importance of efficient synthesis routes for similar compounds in drug development (Yoshida et al., 2014).
Insect Repellent Mechanisms
- Insect Repellent DEET's Mechanism of Action : Investigations into DEET, a widely used insect repellent that shares functional similarities with the compound of interest, revealed its inhibition of cholinesterase activity, offering insights into potential non-behavioral mechanisms of action that could be relevant for related compounds (Corbel et al., 2009).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-3-2-4-10(7-9)12(14)13-11-5-6-17(15,16)8-11/h2-4,7,11H,5-6,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZOEILERPXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.